molecular formula C9H17ClO2 B1331192 Propan-2-yl 6-chlorohexanoate CAS No. 71195-77-2

Propan-2-yl 6-chlorohexanoate

Cat. No. B1331192
Key on ui cas rn: 71195-77-2
M. Wt: 192.68 g/mol
InChI Key: MBBMZGJDDXCJMA-UHFFFAOYSA-N
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Patent
US04898957

Procedure details

A solution of 10.5 gm (0.03 mol) of diamine 15, 6.2 gm (0.03 mol) of isopropyl 5-chlorohexanoate, and 10.0 gm of MeOH was charged to the flask and heated to reflux. After 90 hours, 1.0 gm (5 mmol) of isopropyl 3-chlorohexanoate was added to the mixture. At least 5% amine was present after refluxing 6 hours and the heating was stopped. The crude product was removed of volatiles by rotary evaporation and washed until all of the residue was removed leaving 15 gm (94%) of Quat 7.
[Compound]
Name
diamine
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
isopropyl 5-chlorohexanoate
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Name
isopropyl 3-chlorohexanoate
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7].[Cl:13]C(CCC)CC(OC(C)C)=O>CO>[Cl:13][CH2:12][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7]

Inputs

Step One
Name
diamine
Quantity
10.5 g
Type
reactant
Smiles
Name
isopropyl 5-chlorohexanoate
Quantity
6.2 g
Type
reactant
Smiles
ClC(CCCC(=O)OC(C)C)C
Name
Quantity
10 g
Type
solvent
Smiles
CO
Step Two
Name
isopropyl 3-chlorohexanoate
Quantity
1 g
Type
reactant
Smiles
ClC(CC(=O)OC(C)C)CCC
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
after refluxing 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crude product was removed of volatiles by rotary evaporation
WASH
Type
WASH
Details
washed until all of the residue
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
leaving 15 gm (94%) of Quat 7

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
Smiles
ClCCCCCC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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